N-mesityl-2-(2-thienyl)acetamide
Description
N-Mesityl-2-(2-thienyl)acetamide is a synthetic acetamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and a 2-thienyl moiety attached to the acetamide backbone.
Properties
IUPAC Name |
2-thiophen-2-yl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-10-7-11(2)15(12(3)8-10)16-14(17)9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRHYANNNBBZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Mesitylamine with 2-(2-Thienyl)acetyl Chloride
The reaction proceeds via nucleophilic acyl substitution, where the amine group of mesitylamine attacks the electrophilic carbonyl carbon of 2-(2-thienyl)acetyl chloride. Triethylamine (Et₃N) is employed as a base to neutralize hydrochloric acid (HCl) generated during the reaction, preventing protonation of the amine and ensuring reaction completion. The general equation is:
Reaction Conditions :
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to maintain moisture-free conditions.
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Temperature : The reaction is conducted at room temperature (20–25°C) or mildly elevated temperatures (30–40°C) to enhance reaction kinetics without promoting side reactions.
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Stoichiometry : A 1:1 molar ratio of mesitylamine to acyl chloride is standard, with triethylamine added in slight excess (1.1–1.2 equivalents).
Workup Procedure :
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The reaction mixture is quenched with ice-cold water to precipitate the product.
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The organic layer is extracted with DCM, washed sequentially with dilute HCl (to remove residual amine) and brine (to remove salts).
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The crude product is purified via recrystallization from ethanol or column chromatography using silica gel and a hexane-ethyl acetate gradient.
Base Selection
Triethylamine is preferred due to its ability to solubilize HCl and prevent side reactions. Alternatives like pyridine or N,N-diisopropylethylamine (DIPEA) may also be used but offer no significant advantages in this system.
Solvent Effects
Polar aprotic solvents like DCM or THF facilitate reactant solubility and stabilize the acyl chloride intermediate. Non-polar solvents (e.g., toluene) slow the reaction rate due to poor ion stabilization.
Steric Considerations
The mesityl group’s bulkiness necessitates mild conditions to avoid steric hindrance. Elevated temperatures (>50°C) may lead to decomposition or over-reduction of the thiophene ring.
Comparative Analysis of Alternative Methods
While the acyl chloride route dominates industrial synthesis, alternative pathways have been explored for related acetamide derivatives, offering insights into potential optimizations for this compound.
Ester Aminolysis Pathway
In analogous syntheses, such as 2-[(diphenylmethyl)thio]acetamide, ester intermediates are reacted with ammonia to form acetamides. Applied to this compound, this would involve:
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Esterification of 2-(2-thienyl)acetic acid with an alcohol (e.g., methanol) using H₂SO₄ or p-toluenesulfonic acid as a catalyst.
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Aminolysis of the ester with mesitylamine under reflux conditions.
However, this method introduces additional steps (ester formation and purification), reducing overall yield compared to the direct acyl chloride approach.
Industrial and Laboratory-Scale Production
Scalability Challenges
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Acyl Chloride Stability : 2-(2-Thienyl)acetyl chloride is moisture-sensitive, requiring strict anhydrous conditions during large-scale reactions.
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Purification : Recrystallization yields high-purity product (>95%), but column chromatography becomes impractical at industrial scales, necessitating solvent optimization.
Yield and Purity Data
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 75–85% (lab-scale) | |
| Purity (HPLC) | >99% (post-recrystallization) | |
| Melting Point | 104–110°C |
Mechanistic Insights and Side Reactions
Competing Hydrolysis
Acyl chlorides are prone to hydrolysis in aqueous environments, forming 2-(2-thienyl)acetic acid. This side reaction is minimized by using anhydrous solvents and controlled temperature.
Byproduct Formation
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N,N-Dimesitylacetamide : Forms if mesitylamine is present in excess. Prevented by maintaining stoichiometric ratios.
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Thiophene Ring Oxidation : Occurs at temperatures >60°C, leading to sulfoxide or sulfone derivatives.
Applications and Derivative Synthesis
This compound serves as a precursor in:
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Organic Synthesis
N-mesityl-2-(2-thienyl)acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including:
- Functionalization of Olefins : The compound can participate in reactions that lead to high regioselectivity, allowing for the construction of difunctionalized structures .
- Synthesis of N-Heterocycles : Its reactivity can be harnessed to synthesize N-heterocycles such as pyrrolidines and quinoxalines, which are important in medicinal chemistry .
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit the action of aliphatic amidase expression-regulating proteins, which play a role in various biochemical pathways . This inhibition can be crucial for studying metabolic processes and developing therapeutic agents.
- Antimicrobial Activity : Derivatives of thiophene compounds have demonstrated promising antimicrobial properties against pathogens like Mycobacterium tuberculosis, highlighting their potential in treating resistant strains of bacteria .
Material Science
In material science, this compound is being explored for its potential applications in the development of organic semiconductors. Its unique electronic properties may contribute to advancements in electronic devices and sensors .
Case Study 1: Enzyme Inhibition
A study investigating the inhibitory effects of this compound on aliphatic amidase expression-regulating proteins demonstrated that the compound effectively reduced enzyme activity in vitro. The results indicated a dose-dependent response, suggesting its utility in pharmacological research aimed at modulating metabolic pathways .
Case Study 2: Antimicrobial Efficacy
In vitro evaluations of related thiophene derivatives, including this compound, showed significant activity against Mycobacterium tuberculosis. The compounds were tested for their minimum inhibitory concentrations (MIC), revealing promising results that support further exploration for potential therapeutic use against drug-resistant strains .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-mesityl-2-(2-thienyl)acetamide involves its interaction with specific molecular targets. The mesityl group enhances the compound’s stability and reactivity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. This compound can inhibit enzymes by binding to their active sites or modulate protein-protein interactions through its unique structural features.
Comparison with Similar Compounds
Key Observations :
- Mesityl vs.
- Thienyl vs.
Physicochemical Properties
- Bioavailability: CNS-11g () and this compound share low hydrogen bond donors (1) and acceptors (2–4), aligning with Lipinski’s rule for oral bioavailability.
- Crystallinity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide () crystallizes in a triclinic system (space group P1), with a twisted conformation (α = 76.4°) between the thienyl and bromophenyl groups. This contrasts with the near-planar geometry of thiazolyl acetamides (), suggesting substituent-dependent packing efficiencies .
Biological Activity
N-mesityl-2-(2-thienyl)acetamide is a compound of interest in medicinal chemistry due to its unique structure and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₇NOS
- Molecular Weight : 259.36 g/mol
- CAS Number : 329795-71-3
The compound features a mesityl group attached to a thienyl acetamide, which contributes to its biological properties.
The primary biological activity of this compound involves its interaction with specific proteins:
- Target Protein : Aliphatic amidase expression-regulating protein.
- Mode of Action : The compound inhibits the action of this protein, affecting biochemical pathways related to amidase regulation.
Biochemical Pathways
This compound plays a significant role in the regulation of the aliphatic amidase operon, which is crucial for various metabolic processes. Its inhibition can lead to alterations in metabolic pathways, potentially impacting cellular functions.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Protein Kinase Activity : The compound has been shown to modulate protein kinase pathways, which are vital for cell signaling and regulation.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease. Although specific IC₅₀ values for this compound were not reported, related studies indicate promising inhibitory potential against BChE .
Cytotoxicity and Safety Profile
In toxicity studies, this compound has shown varying degrees of cytotoxicity depending on the concentration and exposure duration. In vitro assays using mammalian cell lines are essential for assessing its safety profile:
- Cytotoxicity Assays : Various assays such as MTT and colony-forming assays have been employed to evaluate the compound's effects on cell viability and proliferation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is absorbed through multiple routes including oral and dermal exposure.
- Metabolism : It undergoes metabolic transformations leading to various metabolites that may also exhibit biological activity.
- Excretion : Primarily eliminated via urine, with some metabolites detectable in feces and exhaled air .
Case Studies and Research Applications
This compound has been utilized in several research contexts:
- Enzyme Studies : Its role in enzyme inhibition makes it a valuable tool for studying metabolic pathways and developing therapeutic agents for conditions like Alzheimer's disease.
- Synthetic Chemistry : The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules with potential biological applications.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
